Product packaging for KD7332(Cat. No.:)

KD7332

Cat. No.: B1264140
M. Wt: 367.4 g/mol
InChI Key: ISGGXCWQSOCOCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological and pathological processes. wikipedia.orgnih.govnih.gov This small, gaseous molecule diffuses rapidly across cell membranes, acting as a messenger in functions ranging from vasodilation to neurotransmission and immune responses. cusabio.com The synthesis of endogenous NO is carried out by a family of enzymes known as Nitric Oxide Synthases (NOS), which catalyze the production of NO and L-citrulline from the amino acid L-arginine. nih.govguidetopharmacology.orgnih.gov

There are three primary isoforms of NOS in mammals, each distinguished by its location, regulation, and function. guidetopharmacology.org

Neuronal NOS (nNOS or NOS-1): Primarily found in central and peripheral neurons, nNOS is constitutively expressed, meaning it is typically always present in the cell. guidetopharmacology.orgnih.gov Its activity is dependent on calcium and calmodulin. guidetopharmacology.orgnih.gov nNOS produces low, transient levels of NO that act as a neurotransmitter, playing roles in synaptic plasticity and the central regulation of blood pressure. nih.govnih.gov

Inducible NOS (iNOS or NOS-2): Unlike the other isoforms, iNOS expression is induced in response to immunological stimuli such as pro-inflammatory cytokines (e.g., tumor necrosis factor-alpha, interleukin-1β) and bacterial endotoxins. nih.govmdpi.comwikipedia.org It is found in various cells, most notably macrophages and other immune cells. guidetopharmacology.orgnih.gov iNOS is largely calcium-independent and, once expressed, can produce large, sustained amounts of NO—up to 1,000 times more than the constitutive isoforms. nih.gov This high output is a key component of the immune system's defense against pathogens. wikipedia.orgtocris.com

Endothelial NOS (eNOS or NOS-3): Located primarily in the endothelial cells that line blood vessels, eNOS is also a calcium-dependent, constitutive enzyme. guidetopharmacology.orgwikipedia.org The NO produced by eNOS is crucial for maintaining cardiovascular homeostasis; it mediates vasodilation, inhibits platelet aggregation, and prevents leukocyte adhesion to the vascular endothelium. wikipedia.orgnih.govwikipedia.org

Characteristics of Nitric Oxide Synthase (NOS) Isoforms
FeatureNeuronal NOS (nNOS)Inducible NOS (iNOS)Endothelial NOS (eNOS)
Alternate NamesNOS-1NOS-2NOS-3
Primary LocationCentral & Peripheral Neurons, Skeletal Muscle guidetopharmacology.orgnih.govImmune cells (e.g., Macrophages), various other cells upon stimulation guidetopharmacology.orgnih.govVascular Endothelium, Platelets, Cardiac Myocytes nih.govwikipedia.org
ExpressionConstitutiveInducible (by cytokines, endotoxins) wikipedia.orgConstitutive
RegulationCalcium/Calmodulin-dependent guidetopharmacology.orgnih.govLargely Calcium-independent; regulated at the transcriptional level guidetopharmacology.orgtocris.comCalcium/Calmodulin-dependent nih.gov
NO OutputLow (picomolar), pulsatile High (nanomolar), sustained nih.govLow (picomolar), pulsatile
Key Physiological RoleNeurotransmission, synaptic plasticity nih.govnih.govImmune defense, pathogen elimination wikipedia.orgtocris.comVasodilation, cardiovascular homeostasis wikipedia.orgwikipedia.org

NO is a versatile signaling molecule with a short half-life of just a few seconds, allowing it to act locally on target cells. wikipedia.orgcusabio.com Its primary mechanism of action involves the activation of the enzyme soluble guanylyl cyclase (sGC). nih.gov This activation leads to the production of cyclic guanosine monophosphate (cGMP), a second messenger that triggers a cascade of downstream effects, including the relaxation of vascular smooth muscle, which results in vasodilation and increased blood flow. wikipedia.orgnih.gov

Beyond its critical role in the cardiovascular system, NO signaling is integral to:

Neurotransmission: In the nervous system, NO functions as a neurotransmitter, modulating synaptic activity and contributing to processes like learning and memory. wikipedia.orgnih.gov

Immune Response: As part of the innate immune response, the high levels of NO generated by iNOS are cytotoxic to bacteria and other pathogens. wikipedia.orgnih.gov

Homeostasis: NO contributes to the regulation of blood pressure, platelet function, and the inhibition of vascular smooth muscle growth. wikipedia.org

While essential for health, the overproduction or dysregulation of NO, particularly from iNOS and nNOS, is implicated in the pathology of numerous diseases. mdpi.comnih.govresearchgate.net Excessive levels of NO can react with superoxide radicals to form peroxynitrite, a highly reactive and toxic molecule that can damage cells by oxidizing lipids, proteins, and DNA, ultimately leading to cellular dysfunction and death. nih.gov

The expression of iNOS is a direct consequence of an inflammatory process. nih.govresearchgate.net While its role in producing high levels of NO is beneficial for eliminating pathogens, sustained iNOS expression in chronic inflammatory conditions contributes significantly to tissue damage. nih.gov Overproduction of NO by iNOS is a key factor in the pathophysiology of septic shock, where massive vasodilation leads to a dangerous drop in blood pressure. nih.govwikipedia.org Furthermore, chronic iNOS activity is associated with a range of inflammatory diseases, where it perpetuates the inflammatory cycle and contributes to local tissue destruction. nih.govelsevierpure.com

Both iNOS and nNOS have been strongly implicated in the development and maintenance of chronic pain states, including nociceptive (inflammatory) and neuropathic pain. nih.govnih.govpatsnap.com

nNOS: In the central nervous system, hyperactivity of nNOS contributes to central sensitization, a key mechanism in chronic pain where neurons in the spinal cord become more responsive to stimuli. frontiersin.org This can lead to hyperalgesia (an exaggerated response to painful stimuli) and allodynia (pain from stimuli that are not normally painful). nih.gov Overactivation of nNOS has been linked to neuronal death following excitotoxicity, a process that can contribute to neuropathic pain. nih.gov

iNOS: In pain states, iNOS is often upregulated in immune cells, glial cells, and neurons in both the peripheral and central nervous systems. nih.govoup.com The resulting overproduction of NO contributes to neuroinflammation and enhances pain signaling. frontiersin.orgoup.com Studies in animal models have shown that inhibiting iNOS can reduce pain behaviors associated with both inflammation and nerve injury. nih.govnih.govfrontiersin.org The development of selective iNOS inhibitors is an area of active research for new pain therapies. nih.govacs.org

Research Findings on the iNOS/nNOS Inhibitor KD7332 in Preclinical Pain Models
CompoundTarget(s)Inhibitory Activity (EC50) bioworld.comPreclinical ModelKey Finding
This compoundDual iNOS/nNOS Dimerization Inhibitor patsnap.comacs.orgHuman iNOS: 0.091 µMMouse Formalin Model (Nociceptive Pain) bioworld.comacs.orgDemonstrated greater activity than the standard therapeutic, gabapentin (ED50 = 13 mg/kg vs. 110 mg/kg for gabapentin). bioworld.com
Human nNOS: 0.30 µMMouse Chung Model (Neuropathic Pain) bioworld.comacs.orgAttenuated tactile allodynia, showing efficacy at a lower dose compared to gabapentin (30 mg/kg vs. 300 mg/kg for gabapentin). bioworld.com
Human eNOS: 16.5 µM (demonstrating selectivity over eNOS)Monkey Capsaicin-Induced Thermal Hyperalgesia bioworld.comWas shown to be effective in a primate model of pain. bioworld.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H15F2N5O B1264140 KD7332

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H15F2N5O

Molecular Weight

367.4 g/mol

IUPAC Name

4-[(2-cyclobutylimidazo[4,5-b]pyrazin-3-yl)methyl]-7,8-difluoro-1H-quinolin-2-one

InChI

InChI=1S/C19H15F2N5O/c20-13-5-4-12-11(8-14(27)24-16(12)15(13)21)9-26-18(10-2-1-3-10)25-17-19(26)23-7-6-22-17/h4-8,10H,1-3,9H2,(H,24,27)

InChI Key

ISGGXCWQSOCOCW-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=NC3=NC=CN=C3N2CC4=CC(=O)NC5=C4C=CC(=C5F)F

Synonyms

4-((2-cyclobutyl-1H-imidazo(4,5-b)pyrazin-1-yl)methyl)-7,8-difluoroquinolin-2(1H)-one
KD 7332
KD-7332
KD7332
KLYP 961
KLYP-961
KLYP961

Origin of Product

United States

Discovery and Development of Nitric Oxide Synthase Inhibitors

Historical Trajectories in Nitric Oxide Synthase Inhibitor Research

Research into NOS inhibitors gained significant momentum following the identification of NO as a key biological messenger. Early investigations focused on elucidating the enzymatic mechanism by which NOS converts L-arginine to L-citrulline and NO, a process requiring several cofactors including NADPH, FAD, FMN, heme, and tetrahydrobiopterin (B1682763) (H4B). proteopedia.orgmdpi.comembopress.orgnih.gov The discovery of the three main mammalian isoforms – nNOS, iNOS, and eNOS – each with distinct regulatory mechanisms and tissue distribution, highlighted the complexity of targeting the NO pathway for therapeutic benefit. proteopedia.orgresearchgate.netmdpi.com Initial inhibitor development often centered on structural analogs of the substrate L-arginine, aiming to competitively block the active site. nih.govontosight.ai However, achieving isoform selectivity with these early compounds proved challenging due to the high degree of conservation in the active site among the NOS isoforms. researchgate.net

Identification of KD7332 as a Novel Dimerization Inhibitor for Nitric Oxide Synthases

This compound, chemically known as 4-((2-cyclobutyl-1H-imidazo[4,5-b]pyrazin-1-yl)methyl)-7,8-difluoroquinolin-2(1H)-one, was identified as a novel inhibitor targeting the dimerization of nitric oxide synthases. nih.govacs.orgnih.govnih.gov Unlike many previously reported NOS inhibitors that were substrate-competitive, this compound was confirmed to exert its inhibitory effect by preventing the dimerization of iNOS. nih.govacs.orgnih.govresearchgate.net

Studies characterized this compound as a potent inhibitor of human iNOS and nNOS, demonstrating favorable selectivity over eNOS. cordynamics.comresearchgate.net The selectivity profile of this compound against different NOS isoforms and species is summarized in the table below, based on reported inhibitory activity data. cordynamics.com

Enzyme SourceiNOS IC₅₀ (nM)nNOS IC₅₀ (nM)eNOS IC₅₀ (nM)iNOS/eNOS Selectivity RatioiNOS/nNOS Selectivity Ratio
Human103018401840.33
Primate142040602900.7
Mouse19270700370.07
RatN/D270N/DN/DN/D

N/D: Not Determined

The mechanism of action as a dimerization inhibitor aligns with that of other structurally related compounds. cordynamics.com Preclinical research highlighted the in vivo efficacy of this compound in rodent models of pain, showing a significant reduction in pain behaviors in both the mouse formalin model and the mouse chronic constriction injury model, suggesting its potential in treating pain conditions linked to elevated iNOS and nNOS activity. nih.govnih.gov

High-Throughput Screening Methodologies in the Discovery of this compound

The identification of this compound was a result of an ultra high-throughput screening (HTS) campaign. nih.govresearchgate.netpatsnap.commolaid.com HTS is a powerful drug discovery tool that enables the rapid assessment of vast chemical libraries against a specific biological target using automated systems and miniaturized assays. sygnaturediscovery.comyoutube.com

The HTS effort that led to this compound was designed to find novel inhibitors of iNOS dimerization. nih.govresearchgate.net This screening successfully identified initial hit compounds belonging to the quinolinone chemical series. nih.gov Following the HTS, extensive structure-activity relationship (SAR) studies were conducted to optimize the potency and selectivity of the identified hits. nih.govresearchgate.net These SAR studies were integrated with in vivo evaluations, including assays measuring the reduction of plasma nitrates induced by LPS challenge (an indicator of iNOS inhibition) and pharmacokinetic studies, to prioritize compounds with favorable properties. nih.govacs.orgnih.gov This comprehensive drug discovery approach, starting from an HTS and progressing through rigorous SAR and in vivo validation, was instrumental in the identification and development of this compound as a promising NOS dimerization inhibitor candidate. nih.govacs.orgnih.gov

Chemical Synthesis and Structural Elaboration of Kd7332 Analogues

Synthetic Methodologies for Quinolinone-Based Scaffolds

The synthesis of quinolin-4-ones can be achieved through a plethora of methods, utilizing different strategies and starting materials mdpi.com. Classical approaches include the Gould-Jacobs and Conrad-Limpach reactions, which typically start from aniline (B41778) derivatives mdpi.com. The Biere-Seelen synthesis and methods involving Dieckmann condensation are alternative routes starting from methyl anthranilate mdpi.com.

More recent advancements in quinolinone synthesis involve catalytic approaches, such as those utilizing N-heterocyclic carbenes (NHCs) mdpi.com. One method describes obtaining quinolin-4-ones in high yields through dehydrative acetylation of 2-aminobenzaldehyde (B1207257) with α-halogenketone, followed by intramolecular heterocyclization mdpi.com. This approach is noted for its mild reaction conditions, simplicity, and lack of by-products mdpi.com. Another method involves the cyclization of N-(2-acetylphenyl)but-2-enamide, where the choice of base can influence regioselectivity, leading to either 2-vinylquinolin-4-one or 4-methyl-3-vinylquinolin-2-one mdpi.com.

Transition-metal-catalyzed reactions, including those involving copper and palladium, have also been developed for quinolinone synthesis. For instance, a Cu-catalyzed tandem C-N and C-C bond-formation reaction of aryl boronic acid with nitriles provides 2-substituted-4-(1H)-quinolones organic-chemistry.org. Palladium-catalyzed transformations can be employed to rapidly increase molecular complexity organic-chemistry.org. Metal-free approaches, such as the C-3-arylation of quinolin-4-ones using arylhydrazines and air as an oxidant, have also been reported organic-chemistry.org. Iron(III)-catalyzed oxidative coupling of alcohols or methyl arenes with 2-amino phenyl ketones offers another route to 4-quinolones organic-chemistry.org.

Green chemistry approaches are increasingly being explored for quinoline (B57606) synthesis to minimize environmental impact tandfonline.comrsc.org. These include methods utilizing microwave irradiation, recyclable catalysts, one-pot reactions, solvent-free conditions, ionic liquids, ultrasound, and photocatalysis tandfonline.comrsc.org.

Synthetic Routes to Benzimidazole-Quinolinone Derivatives, Including KD7332

This compound is identified as a benzimidazole-quinolinone derivative, specifically 4-[(2-cyclobutylimidazo[4,5-b]pyrazin-3-yl)methyl]-7,8-difluoro-1H-quinolin-2-one nih.govacs.org. Its synthesis, and that of related benzimidazole-quinolinone compounds, has been reported.

One synthetic strategy for this class of compounds involves the alkylation of a substituted benzimidazole (B57391) core with a bromomethyl quinolinone intermediate acs.org. For this compound, which contains a 7,8-difluoroquinolinone moiety, the synthesis involved preparing the 7,8-difluoroquinolinone intermediate through a sequence starting from 2-fluoroaniline (B146934) acs.org. This intermediate was then selectively brominated at the α position to give a bromomethyl derivative, which was subsequently cyclized under acidic conditions acs.org. The 2-substituted benzimidazole cores are typically prepared under standard condensation conditions from the appropriate carboxylic acid and 1,2-diaminobenzene acs.org. Alkylation of these benzimidazole cores with the bromomethyl quinolinone intermediates is often carried out using a base like NaH in a solvent like DMF acs.org.

Another related synthetic approach to benzimidazole-quinolinone molecular hybrids involves ultrasound-assisted methods catalyzed by substances like MK-10 acs.org. The synthesis of benzimidazole derivatives containing amide bonds, which could serve as precursors or related structures, has also been described, often involving reactions of benzimidazole derivatives with halogenated acetamide (B32628) compounds in the presence of a base like K2CO3 ahievran.edu.tr.

The synthesis of 2-amino-N-phenylbenzamide, a potential intermediate for constructing benzimidazole or quinolinone scaffolds, can be achieved by heating isatoic anhydride (B1165640) with aniline prepchem.comrsc.org.

Lead Compound Optimization in the this compound Chemical Series

Lead optimization is a crucial stage in drug discovery aimed at improving the properties of initial hit or lead compounds to enhance their potential as drug candidates pharmainventor.comslideshare.netnih.gov. This process involves modifying the chemical structure of lead compounds to optimize their pharmacodynamic and pharmacokinetic properties, such as potency, selectivity, bioavailability, and metabolic stability pharmainventor.comslideshare.netresearchgate.net.

In the context of the this compound chemical series, which was identified as a novel series of benzimidazole-quinolinone dual iNOS/nNOS inhibitors, lead optimization efforts were undertaken acs.org. The progenitor series were amide-quinolinone iNOS dimerization inhibitors that faced challenges with high clearance and limited in vivo exposure acs.org. By conformationally restricting the amide linkage in this earlier series, the benzimidazole-quinolinone series was discovered, demonstrating improved properties like low clearance and sustained in vivo exposure acs.org.

Lead optimization studies in this series involved the synthesis and evaluation of various analogues to understand the structure-activity relationships (SAR) acs.orgresearchgate.net. Compounds were triaged using assays such as an LPS challenge assay and evaluated for their pharmacokinetics in animal models acs.org. This compound (compound 42 in one study) was identified as a lead compound from this optimization process acs.org.

The process of lead optimization often involves iterative cycles of compound design, synthesis, and biological evaluation to refine the structural features responsible for desired activity and properties pharmainventor.comgd3services.com. Structure-activity relationship (SAR) studies are fundamental to this process, helping to identify how specific structural changes impact biological activity chemaxon.comgardp.org.

Derivatization Strategies for Modulating Inhibitory Activity and Selectivity

Derivatization strategies in the this compound chemical series and related benzimidazole-quinolinone compounds are employed to modulate their inhibitory activity and selectivity towards their biological targets, such as iNOS and nNOS acs.orgresearchgate.net. These strategies involve introducing different substituents or modifying existing parts of the molecular scaffold.

Based on the structure of this compound, which contains a quinolinone core, a benzimidazole-pyrazine moiety, and a cyclobutyl group, potential derivatization sites include modifications on the quinolinone ring, the benzimidazole-pyrazine system, the linker methylene (B1212753) group, and the cyclobutyl substituent.

Structure-activity relationship (SAR) studies are essential for guiding derivatization strategies chemaxon.comgardp.org. By synthesizing and testing analogues with variations at different positions, researchers can determine which modifications enhance potency, improve selectivity for one enzyme over another (e.g., iNOS vs. eNOS or nNOS), or favorably alter pharmacokinetic properties researchgate.net.

For quinolinone scaffolds in general, SAR studies have shown that substitutions at various positions on the quinoline ring can significantly impact biological activity mdpi.com. For instance, the presence of a carbonyl group at position 4 and substitution on the nitrogen atom are often important for potency mdpi.com. The nature and position of substituents on aryl rings attached to the quinoline core can also influence activity mdpi.com.

In the context of benzimidazole derivatives, modifications on the benzimidazole ring can affect their interactions with biological targets ahievran.edu.trkarazin.ua. The linker connecting the benzimidazole and quinolinone moieties is another area where variations can be introduced to optimize the compound's fit and binding to the target site.

Specific derivatization strategies in the this compound series likely involved exploring different substituents on the cyclobutyl ring, modifications to the benzimidazole-pyrazine system, and alterations to the quinolinone substitution pattern, guided by the observed SAR and the goal of improving the therapeutic profile. The identification of this compound as a potent and selective dual iNOS/nNOS inhibitor suggests that specific combinations of these structural elements are crucial for its activity acs.orgresearchgate.net.

Compound NamePubChem CID
This compound25211910
2-amino-N-phenylbenzamide13085815
Isatoic anhydride10295
Aniline61
2-fluoroaniline7859
NaH24753
DMF8027
K2CO36997

Data Table: Selected Properties of this compound

Property NameProperty Value
Molecular Weight367.4 g/mol
XLogP3-AA1.8
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count6
Rotatable Bond Count3
Exact Mass367.12446644 Da
Monoisotopic Mass367.12446644 Da
Topological Polar Surface Area72.7 Ų
Heavy Atom Count27
Formal Charge0
Complexity627

Mechanistic Characterization of Kd7332 As a Nitric Oxide Synthase Inhibitor

KD7332 as a Dual Inducible Nitric Oxide Synthase (iNOS) and Neuronal Nitric Oxide Synthase (nNOS) Inhibitor

This compound, also known as KLYP961, has been identified as a potent dual inhibitor of both inducible nitric oxide synthase (iNOS) and neuronal nitric oxide synthase (nNOS). nih.govacs.orgcordynamics.com Research has demonstrated its inhibitory activity against both human and mouse iNOS and nNOS enzymes. nih.govnih.govcordynamics.com Studies have reported IC50 values for this compound in the nanomolar range for inhibiting human, primate, and murine iNOS and nNOS. cordynamics.com

Mechanism of Action: Inhibition of NOS Dimerization by this compound

The mechanism by which this compound inhibits NOS activity involves the disruption of enzyme dimerization. nih.govnih.govcordynamics.comacs.orgresearchgate.net Active NOS enzymes exist as homodimers, and the formation of this dimer is essential for their catalytic function. nih.gov this compound has been confirmed to act as an iNOS dimerization inhibitor. nih.gov This mechanism prevents the assembly of the functional dimeric form of the enzyme, thereby inhibiting NO production. acs.org The inhibitory potency of this compound in cell-based assays is significantly influenced by the timing of its addition relative to NOS expression, showing robust inhibition when present during enzyme expression, consistent with a dimerization inhibition mechanism. cordynamics.com

Differentiation from Substrate-Competitive Inhibition

The mechanism of action of this compound, the inhibition of NOS dimerization, differentiates it from traditional substrate-competitive inhibitors. nih.govcordynamics.com Substrate-competitive inhibitors typically mimic the enzyme's natural substrate (L-arginine) and compete for binding to the active site. knyamed.comsavemyexams.com This type of inhibition can often be overcome by increasing the concentration of the substrate. knyamed.comsavemyexams.comnih.govbritannica.com In contrast, this compound's mechanism targets the protein-protein interaction required for dimerization, a process distinct from substrate binding at the active site. cordynamics.comknyamed.com This difference in mechanism suggests that the inhibitory effects of this compound may not be readily overcome by elevated substrate concentrations. cordynamics.comnih.gov

Isoform Selectivity Profile of this compound (iNOS, nNOS vs. eNOS)

A key aspect of this compound's pharmacological profile is its selectivity for iNOS and nNOS over endothelial nitric oxide synthase (eNOS). mdpi.comnih.govcordynamics.comlookchem.comrndsystems.com Selective inhibition of iNOS and nNOS is desirable to avoid potential cardiovascular side effects associated with eNOS inhibition, as eNOS-derived NO plays a critical role in regulating blood pressure and vascular function. cvphysiology.comnih.govmdpi.comcordynamics.com Studies have shown that this compound exhibits marked selectivity against eNOS compared to its potency against iNOS and nNOS. cordynamics.com The iNOS to eNOS selectivity ratios for this compound have been reported for various species, including human, primate, and mouse, indicating a preference for inhibiting iNOS over eNOS. cordynamics.com

Table 1: this compound Selectivity Profile (IC50 nM)

Enzyme IsoformHumanPrimateMouseRat
iNOS50-40050-40050-400Data not determined
nNOS50-40050-40050-40050-400
eNOS>15000>15000>15000Data not determined
iNOS/eNOS Selectivity Ratio18429037Data not determined
iNOS/nNOS Selectivity Ratio31.40.070.04

Note: IC50 values and selectivity ratios are approximate ranges based on available data and may vary depending on specific assay conditions and species. cordynamics.com

Species-dependent differences in iNOS/nNOS selectivity have been observed for this compound, with it being a more potent murine nNOS versus iNOS inhibitor, while the selectivity is reversed in humans or primates. cordynamics.com

Modulation of Nitric Oxide Production in Cellular and Preclinical Models

This compound has been evaluated in various cellular and preclinical models to assess its ability to modulate nitric oxide production and its therapeutic potential. In cellular assays, this compound has demonstrated potent inhibition of NO formation. nih.govcordynamics.com

In preclinical animal models, this compound has shown efficacy in attenuating excessive NO production associated with inflammatory and neuropathic pain states. nih.govnih.govcordynamics.com For instance, in mice challenged with lipopolysaccharide (LPS), a model used to induce iNOS expression and NO production, this compound attenuated the increase in plasma nitrates, a marker of iNOS activity in vivo. nih.govcordynamics.com Furthermore, this compound has shown effectiveness in reducing pain behaviors in various rodent pain models, including the mouse formalin model, the chronic constriction injury model, and the Chung model of neuropathic pain. nih.govnih.govcordynamics.com These findings support the potential of this compound as a therapeutic agent for conditions where excessive iNOS and/or nNOS activity contributes to pathology.

Table 2: Effect of this compound in Preclinical Pain Models

ModelSpeciesEffect of this compound
LPS Challenge (Plasma Nitrates)MouseAttenuated endotoxin-evoked increases in plasma nitrates
Formalin Model (Nociception)MouseAttenuated pain behaviors
Chronic Constriction Injury (Cold Allodynia)MouseAttenuated cold allodynia
Chung Model (Neuropathic Pain)MouseEfficacious in reducing neuropathic pain behaviors
Spinal Nerve Ligation Model (Tactile Allodynia)MouseAttenuated tactile allodynia
Capsaicin-induced Thermal HyperalgesiaPrimateAttenuated thermal hyperalgesia

Note: This table summarizes findings from preclinical studies and may not represent all available data. nih.govcordynamics.com

Structure Activity Relationship Sar Studies of Kd7332 and Its Analogues

Fundamental Principles of Structure-Activity Relationship (SAR) Analysis in Drug Discovery

Structure-Activity Relationship (SAR) analysis is a fundamental principle in drug discovery that explores the relationship between the chemical structure of a molecule and its biological activity oncodesign-services.comcollaborativedrug.comwikipedia.orgdotmatics.com. This analysis allows scientists to understand how changes in a molecule's structure can affect its ability to interact with a biological target, such as an enzyme or receptor, and elicit a desired biological response oncodesign-services.comdotmatics.com. SAR studies are essential for identifying promising lead compounds, optimizing their structures for improved activity and selectivity, and even identifying potential safety concerns oncodesign-services.com.

SAR studies typically involve the synthesis and testing of a series of compounds that are structurally related to a known active compound oncodesign-services.com. The biological activity of each compound is measured, and the results are analyzed to identify structural features associated with increased or decreased activity oncodesign-services.com. This information then guides the design of new compounds with improved biological properties oncodesign-services.com. Key aspects of SAR include considering the size and shape of the molecule's carbon skeleton, its stereochemistry, and the nature and degree of substitution slideshare.net. Different functional groups can alter the pharmacodynamic properties of compounds, affecting their therapeutic potential solubilityofthings.com.

Computational methods also play a significant role in SAR analysis, allowing for the rapid and efficient characterization of SARs, especially when dealing with large datasets generated by high-throughput screening nih.gov. These methods can help build models to capture and encode SAR relationships, which can then be used to predict activities for new molecules nih.gov.

Identification of Key Pharmacophoric Features for iNOS/nNOS Inhibition within the KD7332 Scaffold

The identification of key pharmacophoric features within the this compound scaffold is crucial for understanding its inhibitory activity against iNOS and nNOS. A pharmacophore represents the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target structure and to trigger (or block) its biological response researchgate.net.

For iNOS inhibition, pharmacophore models have been developed that include features such as hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic groups mdpi.comjapsonline.com. These features are typically located in regions that interact with the enzyme's active site, particularly the arginine-binding site in the case of iNOS japsonline.com.

While specific details regarding the precise pharmacophoric features of this compound itself are not extensively detailed across all search results, the fact that it is a potent dual iNOS/nNOS inhibitor suggests it possesses structural elements that can effectively interact with critical binding sites on both enzymes nih.gov. The benzimidazole-quinolinone core, along with its substituents, forms the basis of the this compound scaffold, and modifications to these regions have been shown to influence inhibitory activity and selectivity acs.org.

Influence of Quinolinone and Benzimidazole-Quinolinone Core Modifications

The quinolinone and benzimidazole-quinolinone core structures are central to the this compound scaffold, and modifications to these regions significantly impact the inhibitory potency and selectivity against iNOS and nNOS acs.org. This compound itself is described as a cyclobutyl analogue within a novel series of benzimidazole-quinolinone dual iNOS/nNOS inhibitors nih.gov. This series was developed by conformationally restricting the amide of a progenitor series of amide-quinolinone iNOS dimerization inhibitors acs.org.

The transition from amide-quinolinone to the more conformationally restricted benzimidazole-quinolinone core in the series that led to this compound resulted in compounds with improved pharmacokinetic properties, such as low clearance and sustained exposure in vivo acs.org. This highlights how modifications to the core structure can influence not only target binding but also ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

The quinolinone moiety has a long history as a scaffold in drug development, and various modifications have been explored to achieve desired biological activities researchgate.net. Similarly, benzimidazole (B57391) derivatives have been incorporated into various molecular hybrids for their biological evaluation researchgate.net. The combination of these two core structures in the this compound series appears to be critical for their dual iNOS/nNOS inhibitory activity.

Specific details on the influence of different modifications to the quinolinone and benzimidazole-quinolinone cores on the potency and selectivity of this compound analogues are likely found in the detailed medicinal chemistry studies (e.g., J. Med. Chem. 2010, 53, 7739–7755, referenced as researchgate.net and acs.org), which describe the SAR of this series. These studies would typically involve synthesizing a range of analogues with variations in the core structure and evaluating their IC50 values against iNOS and nNOS.

Role of Substituents on Potency and Selectivity Profiles

The nature and position of substituents on the this compound scaffold play a crucial role in modulating potency and selectivity towards iNOS and nNOS researchgate.netjove.com. SAR studies involve systematically changing substituents to understand their impact on biological activity slideshare.net.

For this compound (a cyclobutyl analogue), the cyclobutyl group attached to the imidazopyrazine part of the benzimidazole-quinolinone core is a specific substituent that contributes to its properties nih.gov. The presence and characteristics of other substituents on both the quinolinone and benzimidazole moieties would influence the compound's interaction with the binding sites of iNOS and nNOS.

The selectivity profile of this compound, being a dual iNOS/nNOS inhibitor with selectivity over eNOS, indicates that the specific arrangement of the core structure and its substituents allows for effective binding to iNOS and nNOS while minimizing interaction with eNOS nih.govmdpi.com. This selectivity is a key aspect of developing therapeutic agents to avoid undesirable side effects associated with eNOS inhibition researchgate.net.

Detailed SAR analysis of substituents would involve examining how electronic effects (e.g., electron-donating or withdrawing groups), steric bulk, lipophilicity, and the ability to form hydrogen bonds or other interactions influence the binding affinity and the resulting IC50 values for each enzyme. For example, studies on other compound series have shown that the nature and positions of substituents can significantly affect biodegradability and other properties wikipedia.org. In the context of iNOS/nNOS inhibition, specific substituents might favor binding to one isoform over the other, leading to selective inhibitors.

Analysis of Steric and Electronic Parameters on Biological Activity

The biological activity of a molecule is significantly influenced by its steric and electronic properties slideshare.netresearchgate.netmdpi.com. Steric parameters relate to the size and shape of a molecule or its substituents, which affect how well the molecule can fit into the binding site of its biological target slideshare.net. Electronic parameters describe the distribution of electrons within a molecule, influencing its ability to form electrostatic interactions, hydrogen bonds, and other non-covalent interactions with the target slideshare.net.

Electronic parameters, such as partial charges, dipole moments, and the presence of electron-donating or withdrawing groups, influence the strength and nature of interactions with polar or charged residues in the enzyme's binding site slideshare.netresearchgate.net. For example, a substituent in a specific region might need to be electron-deficient for increased binding affinity with a protein researchgate.net.

Analyzing the interplay between steric and electronic parameters is crucial for rational drug design. By systematically varying substituents and analyzing the resulting changes in activity in conjunction with their known steric and electronic properties, researchers can develop a deeper understanding of the molecular requirements for effective iNOS/nNOS inhibition researchgate.net. This information can then be used to guide the synthesis of new analogues with optimized properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling Applied to this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling builds upon the principles of SAR by developing mathematical relationships between the chemical structure of molecules and their biological activity wikipedia.orgneovarsity.orgjetir.org. QSAR models use physicochemical properties and molecular descriptors as predictor variables to quantitatively relate structural features to biological activity neovarsity.orgjetir.org. This approach allows for the prediction of the biological activity of new, untested compounds and can guide the design of molecules with desired properties neovarsity.orgjetir.org.

QSAR modeling has been applied to series of iNOS inhibitors, including benzimidazole-quinolinone derivatives, to better understand the relationship between their structure and inhibitory activity mdpi.com. These studies aim to identify the molecular descriptors that best correlate with biological activity, such as binding affinity or IC50 values mdpi.comvietnamjournal.ru.

QSAR models can incorporate various types of molecular descriptors, including 2D descriptors (based on the molecular graph) and 3D descriptors (based on the molecule's three-dimensional structure and properties like electrostatic and steric fields) mdpi.comvietnamjournal.ru. Common parameters used in QSAR include hydrophobicity (e.g., log P), electronic effects (e.g., Hammett constants), and steric effects (e.g., Taft's steric factor) slideshare.netmdpi.com.

For this compound derivatives, QSAR modeling could involve analyzing a dataset of synthesized analogues with known iNOS and/or nNOS inhibitory activity mdpi.com. By calculating various molecular descriptors for each compound and applying statistical methods (such as multiple linear regression or partial least squares), a model can be built that describes how variations in these descriptors relate to the observed biological activity vietnamjournal.ruresearchgate.net.

Such QSAR models can provide insights into the structural features and physicochemical properties that are most important for activity neovarsity.org. For example, a QSAR model might reveal that a certain range of lipophilicity is optimal for activity or that the presence of an electron-withdrawing group at a specific position enhances potency. These findings can then be used to virtually screen large libraries of compounds or guide the synthesis of targeted analogues with a higher probability of possessing the desired activity profile neovarsity.orgjetir.org.

The quality of a QSAR model is typically evaluated using statistical indicators such as the coefficient of determination (R²), standard deviation (S), and cross-validation coefficient (Q²cv) biolscigroup.us. A robust and predictive QSAR model can significantly accelerate the drug discovery process by reducing the need for extensive experimental testing jetir.orgbiolscigroup.us.

While the search results mention QSAR analysis applied to benzimidazole-quinolinone iNOS inhibitors mdpi.com, specific QSAR equations or detailed models directly related to this compound itself are not provided in the snippets. However, the general principles of QSAR described are applicable to the study of this compound derivatives.

Computational and Molecular Modeling Investigations of Kd7332

Molecular Docking Simulations for Ligand-Target Interaction Analysis

Molecular docking is a widely used computational technique to predict the preferred orientation and conformation of a small molecule (ligand) within the binding site of a larger macromolecule, such as a protein target nih.gov. This method is crucial for understanding the binding affinity and interaction energies between the ligand and the receptor, aiding in the identification of potential drug candidates and the optimization of their properties nih.gov. In the context of KD7332 and related benzimidazole-quinolinone derivatives, molecular docking simulations have been employed to investigate their binding modes with NOS isoforms, particularly iNOS guidetopharmacology.org.

Elucidation of Binding Modes and Critical Amino Acid Residues in NOS Active Sites

Molecular docking studies have been instrumental in elucidating how benzimidazole-quinolinone derivatives, including those structurally related to this compound, interact with the active site of NOS enzymes. The active site of NOS is known to bind the substrate L-arginine and contains crucial cofactors such as Heme and Tetrahydrobiopterin (B1682763) (H4B) nih.gov. Docking simulations of benzimidazole-quinolinone inhibitors with iNOS have shown that these molecules occupy the binding pocket. Specifically, the quinolinone ring of active compounds has been observed to coordinate with the catalytic iron atom in the heme group and interact with key amino acid residues, such as Tyr367 in iNOS guidetopharmacology.org. In other NOS isoforms, such as nNOS, inhibitors have been shown to interact with residues like Glu592 and Tyr562, and these interactions can sometimes induce conformational changes in residues like Gln478 at the top of the active site nih.govguidetopharmacology.org. These detailed insights into the binding modes and critical interactions are vital for understanding the basis of inhibitory activity and guiding the design of more effective inhibitors.

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Affinity Assessment

While molecular docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time, accounting for the flexibility of the protein and the ligand mdpi.comacs.orgfishersci.canih.govnih.govidrblab.netresearchgate.net. MD simulations are used to confirm the stability of the predicted binding modes from docking studies and to assess the binding affinity by calculating binding free energies guidetopharmacology.orgfishersci.caresearchgate.net. MD simulations have been performed for complexes of NOS inhibitors with different NOS isoforms (iNOS, nNOS, and eNOS) to understand the differences in their binding behavior and affinities, which is crucial for explaining isoform selectivity nih.gov. For benzimidazole-quinolinone derivatives, MD simulations alongside docking studies have been applied to investigate their interactions with iNOS, providing a more comprehensive picture of the binding process and the stability of the resulting complexes guidetopharmacology.org.

Pharmacophore Model Development and Virtual Screening for Novel Inhibitory Chemotypes

Pharmacophore modeling is a ligand-based computational technique that identifies the essential 3D spatial arrangement of chemical features (e.g., hydrogen bond donors, acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to bind to a specific biological target nih.govfishersci.canih.gov. These models can then be used as a query in virtual screening to search large databases of chemical compounds and identify potential new inhibitors with similar key features nih.govfishersci.canih.govfishersci.atctdbase.org. The discovery of the benzimidazole-quinolinone series, including this compound, involved the use of pharmacophore analysis and virtual screening approaches guidetopharmacology.orgfishersci.cafishersci.atnih.govfishersci.se. A 3D pharmacophore model for nNOS inhibitors, for instance, has been developed and utilized in virtual screening procedures to identify potential selective nNOS inhibitors nih.govfishersci.cafishersci.at. This approach allows for the efficient identification of novel chemical scaffolds with the potential to inhibit NOS activity.

Preclinical Efficacy and Biological Activity of Kd7332

In Vitro Inhibition of Nitric Oxide Synthase Activity

KD7332 has demonstrated inhibitory activity against nitric oxide synthase in in vitro settings. NOS enzymes are dimeric enzymes that catalyze the formation of nitric oxide (NO) from arginine nih.govacs.orgnih.gov. Excessive or inappropriate production of NO, particularly by inducible NOS (iNOS) and neuronal NOS (nNOS), is implicated in inflammatory and neuropathic pain states acs.orgnih.gov.

Cell-Based Assays for iNOS and nNOS Inhibition

Cell-based assays have been utilized to evaluate the inhibitory effects of this compound on iNOS and nNOS. These assays often involve stimulating cell lines, such as macrophage cell lines like RAW 264.7, to express iNOS using inflammatory stimuli like lipopolysaccharide (LPS) or cytokines nih.gov. NO production is then measured, for instance, by detecting nitrite (B80452) levels using methods like the Griess reagent nih.gov.

Studies have shown that the inhibitory potencies of compounds like this compound in cell-based assays are significantly influenced by the timing of their addition relative to NOS expression cordynamics.com. Inclusion of this compound during the induction of NOS expression provides robust inhibition of enzyme activity, whereas incubation after NOS expression results in markedly reduced inhibition cordynamics.com. This inhibition signature is characteristic of dimerization inhibitors, contrasting with substrate-competitive inhibitors which show little change in potency regardless of the timing of addition cordynamics.com.

This compound (also referred to as KLYP961) has been shown to inhibit iNOS and nNOS in cell-based systems cordynamics.com.

In Vivo Efficacy in Rodent Models of Nociception

Preclinical studies in rodent models have investigated the in vivo efficacy of this compound in modulating nociception, which is the sensory nervous system's response to harmful or potentially harmful stimuli.

Anti-Nociceptive Effects in Inflammatory Pain Models (e.g., Formalin Model)

The formalin test in mice is a widely used model for studying tonic pain, involving inflammatory, neurogenic, and central mechanisms ucc.edu.ghnih.gov. It is characterized by two distinct phases of nociceptive behavior: an early phase and a late phase nih.govgums.ac.ir. The late phase is considered to be an inflammatory response nih.gov.

Studies have shown that this compound exhibits anti-nociceptive effects in the mouse formalin model nih.govnih.govresearchgate.net. Following oral administration, this compound has been reported to produce a statistical reduction in pain behaviors in this model nih.govresearchgate.net.

Efficacy in Neuropathic Pain Models (e.g., Chung Model, Chronic Constriction Injury Model)

Neuropathic pain is a chronic pain condition resulting from damage or disease affecting the somatosensory system tmc.edu. Various rodent models are used to mimic aspects of human neuropathic pain, including the Chung model (spinal nerve ligation) and the Chronic Constriction Injury (CCI) model nih.govans-biotech.comjvsmedicscorner.comfrontiersin.org.

This compound has demonstrated efficacy in rodent models of neuropathic pain. It has been shown to statistically reduce neuropathic pain behaviors in the chronic constriction injury (Bennett) model nih.govresearchgate.net. Furthermore, this compound has been confirmed to be efficacious in the Chung model of neuropathic pain nih.govresearchgate.net. Importantly, studies have indicated that this compound did not show tolerance after repeat dosing in the Chung model nih.gov.

Demonstrated Selectivity for NOS Isoforms in Preclinical Studies

A crucial aspect of NOS inhibitors is their selectivity for specific isoforms to avoid undesirable effects associated with inhibiting constitutively expressed NOS isoforms like endothelial NOS (eNOS), which is important for regulating blood pressure acs.orgmdpi.com. There are three main isoforms of NOS: iNOS, nNOS, and eNOS nih.govacs.orgnih.gov.

This compound has been identified as a selective inhibitor of NOS isoforms in preclinical studies nih.govacs.orgnih.gov. It is described as a potent inhibitor of human and mouse iNOS enzymes that is highly selective over eNOS nih.gov. This compound (KLYP961) inhibits iNOS and nNOS with superior selectivity against eNOS cordynamics.com. The selectivity ratios can vary depending on the species and the specific isoforms being compared cordynamics.com. For instance, the iNOS to eNOS selectivity ratios for human, primate, and mouse enzymes were reported as 184, 290, and 37, respectively cordynamics.com. The iNOS-to-nNOS selectivity ratios in human, primate, rat, and mouse enzymes were 3, 1.4, 0.04, and 0.07, respectively cordynamics.com. These data indicate species-dependent differences in iNOS/nNOS selectivity and potency, with this compound being a more potent murine nNOS versus iNOS inhibitor, while the selectivity is reversed in humans or primates cordynamics.com.

NOS Isoform Species Selectivity Ratio (relative to eNOS) Selectivity Ratio (relative to iNOS)
iNOS Human 184 -
eNOS Human 1 1/184
nNOS Human - 1/3
iNOS Primate 290 -
eNOS Primate 1 1/290
nNOS Primate - 1/1.4
iNOS Mouse 37 -
eNOS Mouse 1 1/37
nNOS Mouse - 1/0.07
iNOS Rat - -
eNOS Rat - -
nNOS Rat - 1/0.04

Future Research Trajectories for Nitric Oxide Synthase Inhibitors Based on the Kd7332 Scaffold

Design and Synthesis of Next-Generation Analogues with Enhanced Pharmacological Profiles

Future efforts will likely focus on the rational design and synthesis of novel analogues of KD7332. This involves modifying the core chemical structure to improve properties such as potency, selectivity for specific NOS isoforms (iNOS, nNOS, or eNOS), metabolic stability, and pharmacokinetic profiles. Structure-activity relationship (SAR) studies, building upon initial findings, will be crucial in identifying key structural features responsible for desired biological activities. nih.gov The aim is to create compounds with superior therapeutic indices and reduced potential for off-target effects.

Initial studies on related benzimidazole-quinolinone derivatives, which are dual iNOS/nNOS inhibitors, have demonstrated the impact of structural modifications on clearance and in vivo exposure. acs.org Future synthesis efforts will leverage these insights, exploring variations in the cyclobutyl group, the imidazopyrazine core, and the difluoroquinolinone moiety of this compound to fine-tune their interactions with NOS enzymes.

Integration of Advanced Computational Methodologies for Rational Drug Design

Advanced computational methodologies will play a pivotal role in guiding the design and synthesis of next-generation this compound analogues. Techniques such as 3D quantitative structure-activity relationship (3D-QSAR), molecular docking, and molecular dynamics simulations can provide valuable insights into the binding interactions between inhibitors and NOS enzymes. nih.govmdpi.com

Computational studies can help predict the binding poses of potential analogues, estimate their binding affinities, and analyze the dynamic behavior of the enzyme-inhibitor complex. nih.gov This rational approach allows for the in silico screening of a large number of virtual compounds, prioritizing the most promising candidates for synthesis and in vitro testing, thereby accelerating the drug discovery process. mdpi.compitt.edu For instance, 3D-QSAR models have been successfully constructed for related iNOS inhibitors, demonstrating good predictive ability for inhibitory activity. nih.gov

Exploration of Broader Therapeutic Applications for NOS Inhibitors Beyond Pain Management

While this compound has shown promise in pain models, the broader therapeutic potential of NOS inhibitors based on this scaffold extends to other conditions where aberrant NO production is implicated. nih.govacs.org Excessive NO produced by iNOS and nNOS is associated with various pathological conditions beyond inflammatory and neuropathic pain. nih.govacs.org

Potential areas for exploration include inflammatory diseases such as asthma, inflammatory bowel disease, and arthritis. acs.org Furthermore, given the role of nNOS in neurodegenerative diseases, this compound analogues could be investigated for conditions like Alzheimer's disease and Parkinson's disease, where targeting nNOS might mitigate neurotoxic effects. patsnap.com The involvement of NO in other systems, such as the cardiovascular system, also suggests potential applications, although the complex roles of different NOS isoforms require careful consideration to avoid undesirable effects. patsnap.comjcritintensivecare.org

Innovations in Targeted Delivery Systems for this compound Analogues

To enhance the efficacy and reduce potential systemic side effects of this compound analogues, research into targeted delivery systems is warranted. google.comgoogleapis.com Novel delivery strategies could ensure that the inhibitors reach the specific tissues or cells where aberrant NOS activity is contributing to disease pathology.

Approaches such as nanoparticle-based delivery, liposomal formulations, or conjugation to targeting ligands could be explored. google.com These systems could improve the bioavailability of the compounds at the site of action, reduce their distribution to non-target tissues, and potentially lower the required dosage. google.com While specific targeted delivery research for this compound was not extensively detailed in the search results, the broader field of targeted drug delivery is an active area of research that could be applied to this scaffold. google.comgoogleapis.com

Comparative Analysis with Emerging Classes of Nitric Oxide Synthase Modulators

Future research should also involve a comparative analysis of this compound analogues with other emerging classes of nitric oxide synthase modulators. The landscape of NOS inhibitors is diverse, including substrate competitive inhibitors and inhibitors targeting protein-protein interactions necessary for NOS function. nih.gov

Comparing the efficacy, selectivity, safety profiles, and mechanisms of action of this compound-based compounds with other types of NOS modulators will be essential to determine their relative advantages and identify niches for their therapeutic application. This comparative analysis will help position this compound analogues within the broader context of NOS-targeted therapies and inform future development strategies.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound25211910
L-arginine6322
L-citrulline358
L-NMMA23657
L-NAME3987
L-NIO3988
L-NIL3989
Aminoguanidine1758
1400W123821
Diquafosol148197
Amantadine2130
Memantine4096
Dizocilpine3113
Dextromethorphan5281070
Capsaicin1548947
Dihydrocapsaicin107980
Sorafenib216267
Indomethacin3715
Lovastatin53232
Atorvastatin60823
Simvastatin54644573
Gabapentin3446
Isocitrullin101045
Puromycin430823
Iscilin9829513

Detailed Research Findings (Illustrative Data Table)

While specific detailed quantitative data for future research trajectories of this compound analogues is not yet available in published literature, the following table illustrates the type of data that would be generated and analyzed in these future studies, based on the findings related to this compound and similar NOS inhibitors.

Analogue IDStructural ModificationiNOS IC₅₀ (nM)nNOS IC₅₀ (nM)eNOS IC₅₀ (nM)iNOS Selectivity (vs eNOS)nNOS Selectivity (vs eNOS)In Vivo Efficacy (Pain Model)Metabolic Stability (T₁/₂ in microsomes)Oral Bioavailability (%)
This compoundOriginal Scaffold~40 nih.gov~100 nih.gov>1000 nih.gov>25-fold>10-foldEfficacious nih.govacs.orgModerateGood acs.org
Analogue AModification 1ImprovedSimilarMaintainedIncreasedSimilarEnhancedImprovedImproved
Analogue BModification 2SimilarImprovedMaintainedSimilarIncreasedEnhancedModerateGood
Analogue CModification 3ImprovedImprovedMaintainedIncreasedIncreasedSignificantly EnhancedImprovedImproved

Note: The numerical values for Analogue A, B, and C are illustrative and represent potential desired outcomes of future research based on the goals outlined in the sections above. The approximate IC₅₀ values for this compound are based on reported findings, noting that specific values can vary depending on the assay conditions. nih.govnih.gov

These future research directions, encompassing rational design, advanced computational tools, exploration of new therapeutic areas, innovative delivery methods, and comparative analyses, are crucial for fully realizing the potential of the this compound scaffold in developing next-generation NOS inhibitors.

Q & A

Basic Research Questions

Q. How to formulate a research question for studying KD7332’s mechanism of action?

  • Methodological Answer : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) to structure the question. For example:

  • Population: Specific biological systems or cell lines affected by this compound.
  • Intervention: Dosage, administration routes, or molecular interactions of this compound.
  • Comparison: Control groups or alternative compounds.
  • Outcome: Measurable biomarkers (e.g., enzyme inhibition, gene expression).
    Ensure alignment with gaps in existing literature and feasibility within lab resources .

Q. What are key considerations for designing experiments to evaluate this compound’s biochemical properties?

  • Methodological Answer :

  • Control Groups : Include positive/negative controls to isolate this compound’s effects.
  • Reproducibility : Document protocols meticulously (e.g., temperature, solvent concentrations, incubation times) to enable replication.
  • Data Triangulation : Combine assays (e.g., HPLC for purity, spectrophotometry for kinetic analysis) to validate results .

Q. How to conduct a systematic literature review for this compound-related studies?

  • Methodological Answer :

  • Search Strategy : Use databases like PubMed/Scopus with keywords: “this compound synthesis,” “this compound pharmacokinetics,” and Boolean operators (AND/OR).
  • Inclusion/Exclusion Criteria : Filter studies by publication date (e.g., last 10 years), peer-reviewed status, and methodological rigor.
  • Synthesis : Tabulate findings (e.g., Table 1) to highlight contradictions or consensus in this compound’s efficacy across studies .

Advanced Research Questions

Q. How to analyze contradictory data in this compound studies (e.g., conflicting efficacy results)?

  • Methodological Answer :

  • Iterative Analysis : Re-examine raw data for outliers or measurement errors (e.g., instrument calibration drift).
  • Contextual Factors : Compare experimental conditions (e.g., cell culture media differences, assay sensitivity).
  • Meta-Analysis : Statistically aggregate results from multiple studies to identify trends or subgroup variations .

Q. What strategies ensure reproducibility in this compound synthesis and characterization?

  • Methodological Answer :

  • Detailed Protocols : Specify reaction conditions (e.g., stoichiometry, catalyst purity) in supplementary materials.
  • Independent Validation : Collaborate with external labs to replicate synthesis steps.
  • Analytical Consistency : Use standardized methods (e.g., NMR spectroscopy, mass spectrometry) with calibration references .

Q. How to integrate mixed methods (qualitative + quantitative) in this compound toxicity studies?

  • Methodological Answer :

  • Quantitative : Measure LD50 values via dose-response curves.
  • Qualitative : Conduct interviews/focus groups with researchers to contextualize anomalies (e.g., unexpected organ toxicity).
  • Triangulation : Cross-validate findings using statistical models and thematic analysis .

Data Presentation and Validation

Q. How to address potential biases in this compound clinical trial design?

  • Methodological Answer :

  • Blinding : Implement double-blind protocols to minimize observer/participant bias.
  • Randomization : Use stratified random sampling for patient cohorts.
  • Ethical Compliance : Adhere to IRB guidelines for informed consent and data anonymization .

Q. What statistical methods are robust for analyzing this compound’s dose-dependent effects?

  • Methodological Answer :

  • Nonlinear Regression : Fit sigmoidal curves (e.g., Hill equation) to dose-response data.
  • ANOVA/MANOVA : Compare means across multiple dosage groups with post-hoc corrections (e.g., Tukey’s test).
  • Survival Analysis : Use Kaplan-Meier curves for longitudinal toxicity studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.